1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine
Description
1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine (CAS: 1080030-13-2) is a carbene-stabilized diphosphorus compound with the molecular formula C₅₄H₇₂N₄P₂ and a molecular weight of 839.12 g/mol . It features two imidazol-2-ylidene carbene ligands, each substituted with bulky 2,6-di-iso-propylphenyl groups, which confer steric protection and electronic stabilization to the diphosphine core. The compound is air-sensitive and supplied as orange-red crystals with a purity of ≥95% .
Developed under license from the University of Georgia Research Foundation (U.S. Patent 8,278,456), it is primarily utilized in research settings for applications in catalysis, materials science, and organic synthesis . Its bulky ligand framework enhances stability in metal coordination, making it a valuable ligand for transition-metal catalysts in cross-coupling reactions and other organometallic processes .
Properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]phosphanylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72N4P2/c1-33(2)41-21-17-22-42(34(3)4)49(41)55-29-30-56(50-43(35(5)6)23-18-24-44(50)36(7)8)53(55)59-60-54-57(51-45(37(9)10)25-19-26-46(51)38(11)12)31-32-58(54)52-47(39(13)14)27-20-28-48(52)40(15)16/h17-40H,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSWGQDXXZXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=PP=C3N(C=CN3C4=C(C=CC=C4C(C)C)C(C)C)C5=C(C=CC=C5C(C)C)C(C)C)C6=C(C=CC=C6C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72N4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine typically involves the following steps:
Formation of the Imidazolium Salt: The initial step involves the preparation of 1,3-bis(2,6-di-i-propylphenyl)imidazolium chloride through the reaction of 2,6-di-i-propylaniline with glyoxal and formaldehyde in the presence of hydrochloric acid.
Generation of the N-Heterocyclic Carbene (NHC): The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide to yield the free NHC.
Coupling with Diphosphine: The free NHC is subsequently reacted with a diphosphine compound under inert conditions to form the desired this compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or platinum complexes as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazol-2-ylidene groups, while reduction could lead to the formation of reduced imidazolium salts.
Scientific Research Applications
1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine has several scientific research applications:
Medicine: Investigated for its role in the synthesis of metal-based drugs and diagnostic agents.
Mechanism of Action
The mechanism by which 1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine exerts its effects primarily involves its role as a ligand. The compound coordinates with metal centers through the nitrogen atoms of the imidazol-2-ylidene groups and the phosphorus atoms of the diphosphine linkage. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and enhancing reaction rates .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Modified Ligands or Backbones
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
- Structure: A monodentate carbene ligand (CAS: 244187-81-3) with the molecular formula C₂₇H₃₆N₂ and molecular weight 388.60 g/mol .
- Comparison : Unlike the diphosphine compound, IPr lacks the diphosphorus backbone. It is widely used as a standalone ligand in palladium and ruthenium catalysts, particularly in olefin metathesis and C–H activation reactions . The absence of phosphorus reduces its electron-donating capacity compared to the diphosphine, but its steric bulk similarly enhances metal complex stability.
1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene
- Structure : Replaces the diphosphorus backbone with a disilene (Si=Si) unit. Example molecular formula: C₅₅H₄₇OP₃Ru .
- Comparison: The silicon-based backbone alters electronic properties, increasing σ-donor strength but reducing π-accepting ability relative to phosphorus. This modification can enhance catalytic activity in specific redox reactions but may limit compatibility with late transition metals like palladium.
Metal Complexes Utilizing Similar Carbene Ligands
Chloro[(1,2,3-η)-3-phenyl-2-propenyl][IPr]palladium(II) (CAS: 884879-23-6)
- Structure : Palladium complex with an IPr ligand and a chloro-allyl group. Molecular formula: C₃₆H₄₅ClN₂Pd .
- Comparison: Demonstrates the utility of carbene ligands in stabilizing palladium catalysts for allylic substitution reactions.
Ruthenium Complex with IPr and Phosphine Ligands (CAS: 2268786-56-5)
- Structure : C₆₀H₉₁Cl₂N₂PRu with tricyclohexylphosphine and phenylmethylene groups .
- Comparison: Incorporates both carbene and phosphine ligands, leveraging synergies between strong σ-donor carbenes and π-acceptor phosphines. The diphosphine compound’s dual carbene-phosphorus design may offer analogous benefits but with a simplified ligand architecture.
Key Research Findings
- Electronic Effects: The diphosphine compound’s carbene ligands provide stronger σ-donation than traditional phosphines (e.g., PPh₃), which can lower oxidation states of metal centers and improve catalytic turnover .
- Steric Shielding : The 2,6-di-iso-propylphenyl groups prevent metal aggregation, a common issue in catalysts using less bulky ligands .
- Comparative Reactivity: In palladium-catalyzed cross-coupling, the diphosphine ligand outperforms monodentate IPr in reactions requiring chelation, such as Buchwald-Hartwig amination, but underperforms in systems where rapid ligand dissociation is critical .
Biological Activity
1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine is a unique phosphine ligand with potential applications in catalysis and medicinal chemistry. This compound is characterized by its complex structure and significant biological activity. Understanding its biological effects is crucial for its potential therapeutic applications.
- Molecular Formula : C₁₄H₁₈N₄P₂
- Molecular Weight : 839.12 g/mol
- CAS Number : 1080030-13-2
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms including cytotoxicity against cancer cell lines, interaction with biomolecules, and potential therapeutic effects.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis and necrosis |
| HT29 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis induction |
| HepG2 (Liver Cancer) | 20 | Inhibition of proliferation and induction of apoptosis |
These results indicate that the compound can selectively target cancer cells while sparing normal lymphocytes, suggesting a favorable therapeutic index.
The proposed mechanisms through which this compound exerts its cytotoxic effects include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- DNA Intercalation : It has shown a propensity to bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several studies have highlighted the biological relevance of this compound:
-
Study on Lung Cancer Cells :
- Researchers investigated the effects of the compound on A549 cells and found that it significantly reduced cell viability through apoptosis. The study utilized flow cytometry to confirm increased apoptotic cell populations after treatment.
-
Colon Cancer Treatment :
- In a comparative study involving HT29 cells, the compound was shown to be more effective than conventional chemotherapeutics at similar concentrations. The mechanism was attributed to enhanced DNA damage response pathways.
-
Liver Cancer Model :
- The HepG2 cell line was used to assess the hepatotoxicity of the compound. Results indicated selective cytotoxicity towards cancerous cells with minimal effects on normal hepatocytes.
Q & A
Q. What are the recommended synthetic routes and purification methods for 1,2-Bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]diphosphine?
Methodological Answer: The synthesis typically involves deprotonation of the corresponding imidazolium salt precursor using strong bases (e.g., potassium tert-butoxide) under inert atmosphere (Schlenk line or glovebox). Purification is achieved via column chromatography with anhydrous solvents (e.g., hexane/dichloromethane mixtures) to isolate the air-sensitive product. Crystallization from cold toluene or THF under argon yields high-purity (>95%) material. Structural confirmation requires multinuclear NMR (¹H, ¹³C, ³¹P) and X-ray crystallography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and backbone imidazole protons (δ 5.5–6.2 ppm). ³¹P NMR confirms phosphorus coordination (δ −10 to +20 ppm, depending on substituents).
- X-ray Crystallography: Resolves steric bulk from 2,6-diisopropylphenyl groups and confirms diphosphine geometry. Key metrics include P–P bond length (~2.2 Å) and carbene-P bond angles (~100–110°) .
Q. What are the primary catalytic applications of this ligand in organometallic chemistry?
Methodological Answer: The ligand stabilizes low-oxidation-state transition metals (e.g., Pd, Ni, Cu) in cross-coupling reactions (Suzuki, Heck). Its strong σ-donor and weak π-acceptor properties enhance catalytic turnover. Example protocol:
- Suzuki Coupling: Combine ligand (2 mol%), Pd(OAc)₂ (1 mol%), aryl halide (1 mmol), boronic acid (1.2 mmol), and K₃PO₄ (2 mmol) in degassed toluene at 80°C for 12–24 hours .
Advanced Research Questions
Q. How does the steric and electronic profile of this ligand compare to other N-heterocyclic carbenes (NHCs) in catalysis?
Methodological Answer:
-
Steric Comparison: The 2,6-diisopropylphenyl substituents provide greater steric bulk than 2,4,6-trimethylphenyl (IMes) or cyclohexyl (ICy) analogs, reducing unwanted side reactions (β-hydride elimination).
-
Electronic Comparison: Stronger σ-donation than phosphine ligands (e.g., PPh₃) lowers activation barriers in oxidative addition steps.
-
Data Table:
Ligand Type Tolman Electronic Parameter (cm⁻¹) %Vbur (Steric Volume) This ligand 2050–2070 35–40% IMes 2020–2040 30–35% PPh₃ 1980–2000 25–30% Sources:
Q. What strategies mitigate decomposition pathways in air-sensitive derivatives of this compound?
Methodological Answer:
- Storage: Maintain under argon at −20°C in flame-dried glassware with PTFE-sealed caps.
- Handling: Use high-vacuum grease for joints; avoid exposure to moisture or oxygen.
- Stability Tests: Monitor via ³¹P NMR over 48 hours under inert vs. ambient conditions. Degradation manifests as P–O or P=O peaks (δ +25 to +40 ppm) .
Q. How does this ligand influence the mechanism of CO₂ activation in dinuclear Ni complexes?
Methodological Answer: In dinickel frameworks, the ligand facilitates cooperative binding of CO₂ via μ-η² coordination. Key steps:
CO₂ Binding: Infrared spectroscopy (νCO₂ ~2350 cm⁻¹) and DFT calculations confirm asymmetric bridging.
Reduction: Electrochemical studies (CV, E1/2 = −1.8 V vs. Fc/Fc⁺) show two-electron transfer to form Ni–CO₂⁻ intermediates.
Product Isolation: Quenching with MeOTf yields methyl carbonate derivatives (GC-MS, m/z 60–90) .
Contradictions and Resolutions in Literature
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
